

# 1-Acetyl-5-bromo-1H-indol-3-yl acetate chemical properties

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## Compound of Interest

Compound Name: 1-Acetyl-5-bromo-1H-indol-3-yl  
acetate

Cat. No.: B146098

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An In-depth Technical Guide to the Chemical Properties of **1-Acetyl-5-bromo-1H-indol-3-yl acetate**

## Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is crafted to provide a deep, mechanistic understanding of **1-Acetyl-5-bromo-1H-indol-3-yl acetate**, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The structure of this document is intentionally fluid, designed to logically walk researchers and drug development professionals through the core chemical identity, synthesis, and potential utility of this molecule. We will explore not just what its properties are, but why they manifest, grounding our discussion in established chemical principles and validated experimental data.

## Core Molecular Identity and Physicochemical Profile

**1-Acetyl-5-bromo-1H-indol-3-yl acetate** (CAS No: 33588-54-4), also known by synonyms such as 5-Bromindoxyl diacetate, is a substituted indole derivative.<sup>[1][2][3]</sup> The core indole scaffold is a privileged structure in medicinal chemistry, and the specific functionalization present in this molecule—a bromine atom at the 5-position and acetyl groups on both the indole nitrogen and the 3-hydroxyl group—imparts distinct chemical characteristics that are crucial for its role as a synthetic intermediate.

The bromine substituent is particularly noteworthy. Its electron-withdrawing nature and steric bulk influence the reactivity of the indole ring. Furthermore, the presence of bromine's two primary isotopes (<sup>79</sup>Br and <sup>81</sup>Br in a nearly 1:1 ratio) creates a signature isotopic pattern in mass spectrometry, which is a key diagnostic feature for structural confirmation.<sup>[4]</sup>

## Physicochemical Data Summary

The fundamental physical and chemical properties of a compound are the bedrock of its application in any laboratory setting. They dictate solubility, storage conditions, and reactivity. The following table summarizes the key quantitative data for **1-Acetyl-5-bromo-1H-indol-3-yl acetate**.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>10</sub> BrNO <sub>3</sub>	<sup>[1]</sup> <sup>[3]</sup>
Molecular Weight	296.12 g/mol	<sup>[1]</sup> <sup>[3]</sup>
Exact Mass	294.98441 u	<sup>[1]</sup>
Appearance	Light yellow or cream solid	<sup>[1]</sup>
Melting Point	125-128 °C	<sup>[1]</sup> <sup>[2]</sup>
Boiling Point	395.7 °C at 760 mmHg	<sup>[1]</sup>
Density	1.54 g/cm <sup>3</sup>	<sup>[1]</sup>
Flash Point	193.1 °C	<sup>[1]</sup>
Vapor Pressure	1.81 x 10 <sup>-6</sup> mmHg at 25°C	<sup>[1]</sup>
Refractive Index	1.616	<sup>[1]</sup>
LogP	2.989	<sup>[1]</sup>
Hydrogen Bond Donors	0	<sup>[1]</sup>
Hydrogen Bond Acceptors	3	<sup>[1]</sup>
Rotatable Bonds	2	<sup>[1]</sup>

# Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For **1-Acetyl-5-bromo-1H-indol-3-yl acetate**, a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) is essential for its identification and purity assessment.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The key diagnostic feature for this compound is the isotopic pattern generated by the bromine atom.<sup>[4]</sup>

- **Expected M/Z:** The mass spectrum will exhibit two major peaks in the molecular ion region, corresponding to  $[M]^+$  and  $[M+2]^+$ , with nearly equal intensity (50.69% for  $^{79}\text{Br}$  and 49.31% for  $^{81}\text{Br}$ ).<sup>[4]</sup> This provides definitive evidence for the presence of a single bromine atom.
- **Fragmentation:** Fragmentation patterns would likely show the loss of acetyl groups ( $\text{CH}_3\text{CO}$ , 43 u) and ketene ( $\text{CH}_2\text{CO}$ , 42 u) from the molecular ion.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.<sup>[5][6]</sup>

- **Carbonyl (C=O) Stretching:** Strong absorption bands are expected around  $1760\text{ cm}^{-1}$  for the ester carbonyl and  $1700\text{ cm}^{-1}$  for the amide carbonyl (N-acetyl). The exact positions can vary, but the presence of two distinct carbonyl peaks is a key feature.
- **Aromatic C=C Stretching:** Bands in the  $1600\text{--}1450\text{ cm}^{-1}$  region correspond to the carbon-carbon double bonds within the indole ring.
- **C-N Stretching:** A band around  $1370\text{ cm}^{-1}$  is characteristic of the C-N bond of the N-acetyl group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectral data requires experimental acquisition, the expected proton ( $^1\text{H}$ ) and carbon

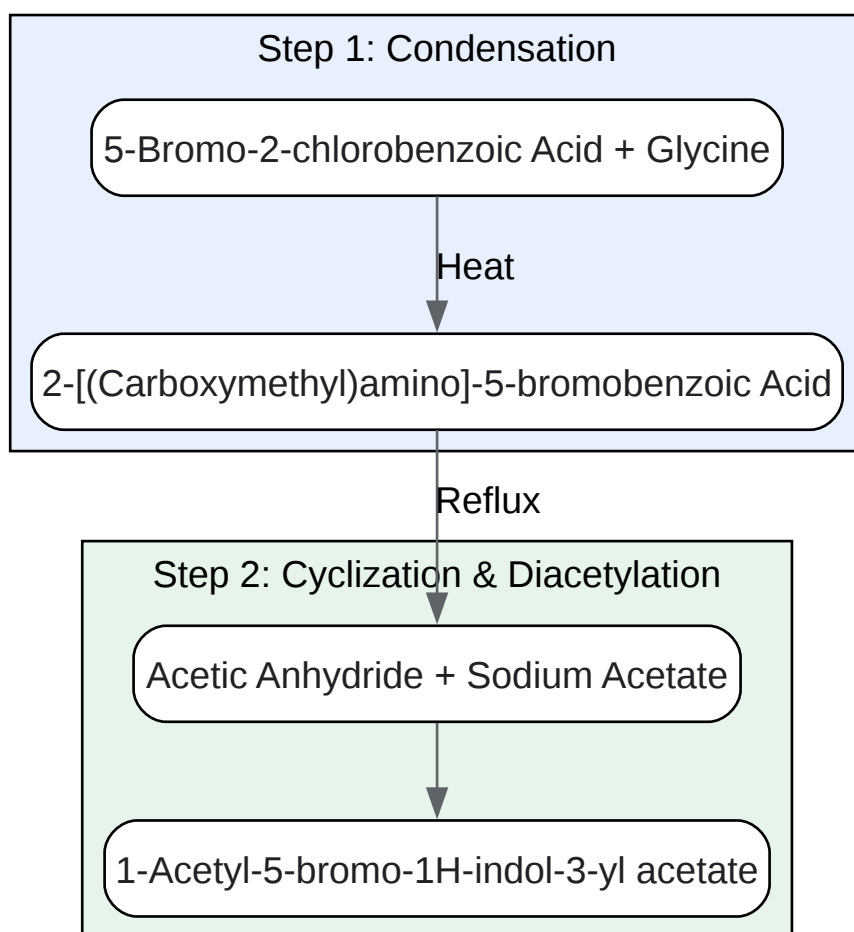
( $^{13}\text{C}$ ) NMR spectra can be predicted based on the structure.<sup>[7][8]</sup>

- $^1\text{H}$  NMR:
  - Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (~7.0-8.5 ppm). The bromine at C5 will influence their chemical shifts and coupling patterns.
  - Indole Protons: The proton at C2 of the indole ring will likely appear as a singlet further downfield.
  - Acetyl Protons: Two distinct singlets, each integrating to 3 protons, are expected in the aliphatic region (~2.2-2.6 ppm), corresponding to the N-acetyl and O-acetyl methyl groups.
- $^{13}\text{C}$  NMR:
  - Carbonyl Carbons: Two signals in the downfield region (~168-171 ppm) corresponding to the ester and amide carbonyl carbons.
  - Aromatic Carbons: Multiple signals in the aromatic region (~110-140 ppm). The carbon attached to the bromine (C5) will be significantly shifted.
  - Methyl Carbons: Two signals in the aliphatic region (~20-25 ppm) for the two acetyl methyl groups.

## Synthesis Pathway and Experimental Protocol

This compound is often prepared as an intermediate for more complex molecules. A robust and efficient synthesis is therefore critical. One established method involves a two-step procedure starting from the appropriately substituted 2-chlorobenzoic acid.<sup>[9]</sup> This approach offers good yields and avoids lengthy reaction times associated with other methods.<sup>[9]</sup>

## Synthesis Workflow Diagram



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Caption: Two-step synthesis of the target compound.

## Detailed Experimental Protocol

This protocol is adapted from a general procedure for synthesizing 1-acetyl-1H-indol-3-yl acetates.[9]

### Step 1: Synthesis of 2-[(Carboxymethyl)amino]-5-bromobenzoic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-chlorobenzoic acid and glycine.
- **Condensation:** Heat the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** Once the starting material is consumed, cool the reaction mixture. The product, 2-[(carboxymethyl)amino]-5-bromobenzoic acid, will precipitate.
- **Purification:** Collect the precipitate by filtration, wash thoroughly with cold water until the pH is neutral, and dry under vacuum.

## Step 2: Synthesis of **1-Acetyl-5-bromo-1H-indol-3-yl acetate**

- **Reaction Setup:** To a flask containing the dried product from Step 1, add acetic anhydride and dry sodium acetate.
- **Cyclization/Acetylation:** Heat the mixture to reflux. Gas evolution (CO<sub>2</sub>) will be observed. Continue heating until the gas evolution ceases, indicating the completion of the reaction.
- **Isolation:** While still hot, carefully pour the reaction mixture into a beaker and allow it to cool to 0°C overnight to facilitate precipitation.
- **Purification:** Collect the precipitate by filtration. Resuspend the solid in ice water and stir for one hour to remove any remaining acetic anhydride.
- **Final Product:** Collect the purified solid by filtration and dry thoroughly under vacuum to yield **1-Acetyl-5-bromo-1H-indol-3-yl acetate** as a solid.

## Reactivity, Applications, and Future Directions

The true value of an intermediate like **1-Acetyl-5-bromo-1H-indol-3-yl acetate** lies in its chemical reactivity and its potential to serve as a building block for high-value compounds.

### Chemical Reactivity

- **Hydrolysis:** The acetyl groups are susceptible to hydrolysis under basic or acidic conditions, which can be used to deprotect the nitrogen and hydroxyl functionalities, yielding 5-bromoindoxyl. This is a common strategy in multi-step synthesis.
- **Cross-Coupling Reactions:** The bromine atom at the C5 position is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents to build molecular complexity.

- **Electrophilic Substitution:** The indole ring, while somewhat deactivated by the acetyl and bromo groups, can still undergo further electrophilic substitution, although it may require harsher conditions.

## Applications in Research and Drug Development

- **Pharmaceutical Intermediates:** Indole derivatives are central to many pharmaceuticals. Halogenated indoles, in particular, serve as key intermediates in the synthesis of anti-cancer agents, where the halogen can enhance biological activity or serve as a site for further modification.[\[10\]](#)
- **Chromogenic Substrates:** Indoxyl acetates are precursors to indigo dyes. Different substituted indoxyl moieties are used as chromogenic substrates to detect specific enzymatic activities, which is highly valuable for identifying microorganisms.[\[9\]](#)
- **Material Science:** The electronic properties of the indole ring make it a candidate for the development of novel organic materials, such as organic semiconductors for electronic devices.[\[10\]](#)

While there is extensive research on related compounds like aldose reductase inhibitors for diabetic nephropathy, the direct biological activity of **1-Acetyl-5-bromo-1H-indol-3-yl acetate** is less explored, marking it as a compound with untapped potential for screening and development.[\[11\]](#)

## Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety.

- **General Precautions:** Avoid contact with skin and eyes.[\[2\]](#) It is recommended to handle the compound in a well-ventilated area or a chemical fume hood.[\[12\]](#)
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses, and a lab coat.
- **Fire and Explosion Hazard:** Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[\[12\]](#)

- Storage: Store in a cool, well-ventilated place in a tightly closed container.[1][12]  
Recommended storage temperature is often refrigerated (0-6°C).[1]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

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